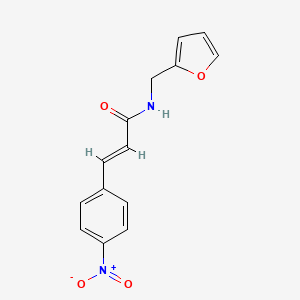

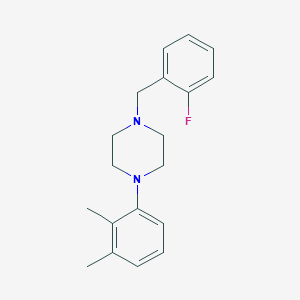

![molecular formula C19H21N5O B5864123 N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is a complex condition that is difficult to treat, and there is a significant unmet need for effective therapies. EMA401 has shown promising results in preclinical studies and is currently in clinical development.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide works by blocking the TRPV1 channels, which are located on the surface of nerve cells. These channels are activated by various stimuli, including heat, acid, and certain chemicals. When activated, they allow the entry of ions into the nerve cell, which generates an electrical signal that is transmitted to the brain. This signal is interpreted as pain. By blocking the TRPV1 channels, this compound reduces the entry of ions into the nerve cell, which reduces the transmission of pain signals.

Biochemical and physiological effects:

This compound has been shown to have a selective effect on the TRPV1 channels. It does not affect other types of ion channels or receptors in the nervous system. This selectivity is important because it reduces the risk of side effects. This compound is also rapidly absorbed into the bloodstream and has a relatively long half-life. This allows for once-daily dosing and provides sustained pain relief.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide has several advantages for laboratory experiments. It has been extensively studied in preclinical models of neuropathic pain, and its mechanism of action is well understood. It is also highly selective for the TRPV1 channels, which reduces the risk of off-target effects. However, this compound has some limitations for laboratory experiments. It is a proprietary compound, and the synthesis method is not publicly available. This limits the ability of researchers to synthesize the compound themselves. Additionally, this compound is currently in clinical development, which limits the availability of the compound for laboratory experiments.

Future Directions

There are several future directions for the development of N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide. One potential direction is the development of combination therapies that target multiple pain pathways. Another direction is the development of new formulations of this compound that provide improved pharmacokinetics and bioavailability. Additionally, the use of this compound in other types of pain, such as inflammatory pain, should be explored. Finally, the long-term safety and efficacy of this compound in clinical trials should be evaluated.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The exact details of the synthesis method are proprietary, but it has been reported in the literature that this compound can be synthesized in good yields using a combination of chemical reactions.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain in several animal models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. This compound works by blocking a specific type of ion channel called the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the transmission of pain signals in the nervous system. By blocking these channels, this compound reduces the transmission of pain signals and provides pain relief.

properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-4-15-7-5-6-14(3)18(15)20-17(25)12-24-22-19(21-23-24)16-10-8-13(2)9-11-16/h5-11H,4,12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLFBHVWPXEZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

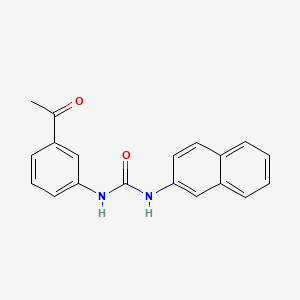

![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)

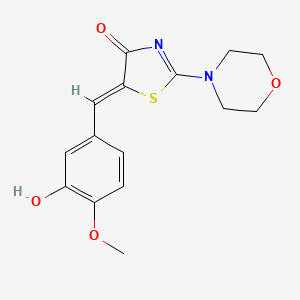

![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)

![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)

![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)

![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)